3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c1-23-10-2-3-12(16)11(6-10)14(21)18-5-4-9(8-18)19-13(20)7-17-15(19)22/h2-3,6,9H,4-5,7-8H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQPQBOTBEJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-bromo-5-methoxybenzoyl chloride, which is then reacted with pyrrolidine to form the intermediate. This intermediate is subsequently cyclized with imidazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The brominated benzoyl group may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related heterocyclic derivatives from published studies.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycles: The target compound’s imidazolidine-2,4-dione core provides two carbonyl groups, enabling strong hydrogen-bonding interactions. In contrast, the thioxo group in the imidazolidin-2-one analog () reduces hydrogen-bond donor capacity but may enhance electrophilicity . The pyrazolinone-pyrimidine hybrid () introduces a planar pyrimidine ring, which could facilitate π-π stacking interactions with biological targets like enzymes or receptors .
The 4-chloro-benzylidene group in ’s compound introduces steric bulk and lipophilicity, which may influence membrane permeability . The dual bromine atoms in ’s compound enhance halogen bonding, a critical factor in drug-receptor interactions .
Synthetic Approaches :
- Both analogs in and employ reflux-based synthesis with glacial acetic acid, a common strategy for heterocyclic condensation. However, the target compound’s synthesis route remains undocumented.
Pharmacological Implications
- Hydrogen Bonding vs. Halogen Bonding : The target compound’s dione core likely prioritizes hydrogen-bond interactions, whereas ’s brominated pyrimidine favors halogen bonding—a distinction that may steer selectivity toward different biological targets.
- Bioactivity Gaps : While ’s compound exhibits fungicidal and anti-inflammatory activity , the target compound’s pharmacological profile remains unexplored. Its methoxy group, however, is structurally analogous to bioactive molecules targeting serotonin receptors or kinases.
Biological Activity
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromine atom, a methoxy group, and an imidazolidine-2,4-dione moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves several steps:
- Preparation of 2-bromo-5-methoxybenzoyl chloride : This is achieved through bromination of 5-methoxybenzoic acid.
- Formation of the pyrrolidine intermediate : The benzoyl chloride reacts with pyrrolidine to form an intermediate.
- Cyclization : The intermediate is cyclized with imidazolidine-2,4-dione under controlled conditions to yield the final product.
The molecular formula of the compound is , and its structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | 3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
| Molecular Weight | 383.21 g/mol |
| Key Functional Groups | Bromine, Methoxy, Imidazolidine |
Antimicrobial Properties
Research indicates that compounds similar to 3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione exhibit significant antimicrobial activity. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL . The presence of bromine and methoxy groups may enhance these effects by influencing the compound's interaction with microbial targets.
Cytotoxicity Studies
Cytotoxicity assays have revealed that related compounds can selectively induce apoptosis in cancer cell lines while sparing normal cells. For example, a derivative exhibited an IC50 value of 1.26 µg/mL against NCI-H292 human lung carcinoma cells . Such selectivity is critical for developing therapeutic agents that minimize adverse effects on healthy tissues.
The proposed mechanisms through which 3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways within cells.
- Gene Expression Regulation : The compound may affect the expression of genes associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione:
- Antibacterial Activity : A study demonstrated that similar compounds displayed broad-spectrum antibacterial activity with low toxicity profiles in vivo (LD50 > 2000 mg/kg) .
- Cytotoxicity Profile : Another investigation reported that specific derivatives exhibited significant cytotoxicity against lung cancer cells while showing minimal effects on peripheral blood mononuclear cells (PBMC), indicating a potential therapeutic window for cancer treatment .
Q & A
Q. What approaches validate the compound’s mechanism of action when biochemical and phenotypic assays yield conflicting results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
